5-Phenyl-1,4-oxazepane

Descripción general

Descripción

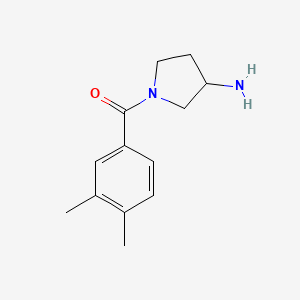

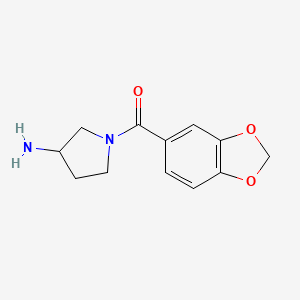

5-Phenyl-1,4-oxazepane is a chemical compound with the molecular formula C11H15NO . It is used for pharmaceutical testing . It has been mentioned in the context of therapy, especially in the prevention or treatment of asthma .

Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives involves the reaction of Fmoc-HSe (TBDMS)-OH immobilized on Wang resin with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides . The regioselectivity/stereoselectivity of the reaction depends on the substitution of the starting 2-bromoacetophenones .Chemical Reactions Analysis

The cleavage of N-phenacyl nitrobenzenesulfonamides from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization . Catalytic hydrogenation of the nitro group improves the separability of the resulting diastereomeric anilines .Aplicaciones Científicas De Investigación

Antioxidant Activity

5-Phenyl-1,4-oxazepane derivatives have been studied for their antioxidant activity . In a study, these compounds were evaluated using 2,2-diphenyl-1-picrylhydrazyl, and the results showed that these compounds have high values as radical scavenging .

Antibacterial Activity

These compounds have also been evaluated for their antibacterial activity . The antibacterial activity of the compounds was recorded against some isolated bacteria including gram-negative (Staphylococcus aureus), and gram-positive (E.coli) in parallel with Amoxicillin as a regular drug . The compounds exhibited good values as antibacterial spreading from middling to perfect against the bacteria strains .

Molecular Docking

Molecular docking is a method that can determine the optimal and preferred orientation of a certain molecule related to another when they are coupled to create a stable complex . In this study, a series of prepared compounds were evaluated for their binding modes, potential interactions, and target binding locations .

Synthesis of Chiral Compounds

The preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters is reported in a study . Fmoc-HSe(TBDMS)-OH immobilized on Wang resin was reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides .

Pharmaceutical Testing

5-Phenyl-1,4-oxazepane is used for pharmaceutical testing . High-quality reference standards are used for accurate results .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that 1,4-oxazepane derivatives, a group to which 5-phenyl-1,4-oxazepane belongs, have been reported as potent anticonvulsants and antifungal agents . They also find applications as dopamine D4 receptor ligands .

Mode of Action

It is known that 1,4-oxazepane derivatives interact with their targets in a way that leads to their reported biological activities .

Biochemical Pathways

Given the reported biological activities of 1,4-oxazepane derivatives, it can be inferred that 5-phenyl-1,4-oxazepane may affect pathways related to anticonvulsant and antifungal activities .

Result of Action

Given the reported biological activities of 1,4-oxazepane derivatives, it can be inferred that 5-phenyl-1,4-oxazepane may have similar effects .

Propiedades

IUPAC Name |

5-phenyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDDKASDDMIEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

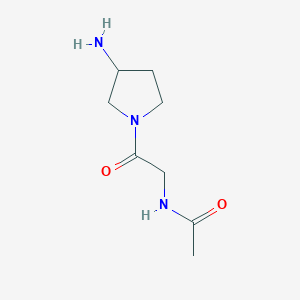

C1COCCNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)

![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)